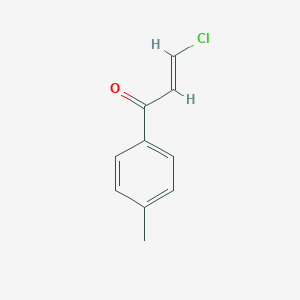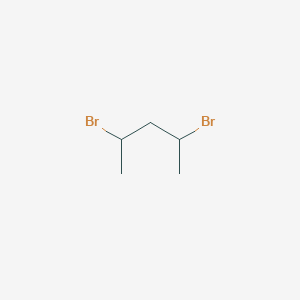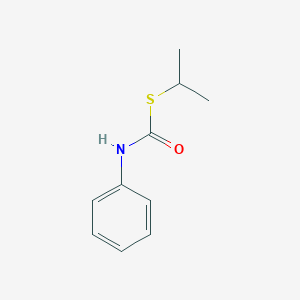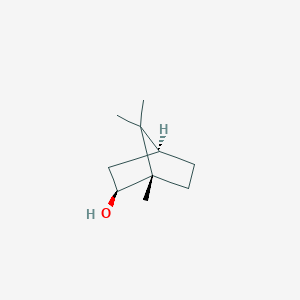
Butoxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butoxylate is a chemical compound that has been used in scientific research for several decades. It is a type of surfactant that is commonly used in the synthesis of nanoparticles and other materials. This compound is also known for its ability to modify the properties of various surfaces, making it a useful tool in many scientific fields. In
Mecanismo De Acción
Butoxylate works by adsorbing onto the surface of various materials, including nanoparticles and cell membranes. It can modify the surface properties of these materials, making them more or less hydrophobic. This compound can also disrupt the structure of cell membranes, leading to cell lysis.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo. However, it can cause skin irritation and respiratory problems if inhaled or ingested. This compound can also disrupt the natural microbiome of the gut, leading to gastrointestinal problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using butoxylate in lab experiments include its ability to modify the surface properties of various materials, its low toxicity, and its versatility in different scientific fields. However, the limitations include its potential to cause skin irritation and respiratory problems, as well as its potential to disrupt the natural microbiome of the gut.
Direcciones Futuras
There are many future directions for the use of butoxylate in scientific research. One potential direction is the use of this compound in drug delivery systems. This compound can be used to modify the properties of the drug carrier, leading to improved drug delivery and efficacy. Another potential direction is the use of this compound in the synthesis of new materials, such as polymers and ceramics. This compound can be used to modify the surface properties of these materials, leading to new applications in various fields. Finally, the use of this compound in nanotechnology is an area of active research, with potential applications in electronics, energy, and medicine.
Conclusion:
In conclusion, this compound is a versatile chemical compound that has many applications in scientific research. Its ability to modify the surface properties of various materials makes it a useful tool in materials science, nanotechnology, and biology. While it has some limitations, its low toxicity and versatility make it an attractive option for many researchers. With continued research, this compound has the potential to lead to new discoveries and applications in various scientific fields.
Métodos De Síntesis
Butoxylate can be synthesized through the reaction of butanol and ethylene oxide. The reaction takes place in the presence of a catalyst, typically a strong acid or base. The resulting product is a viscous liquid that can be purified through various methods, such as distillation or chromatography. The purity of the final product is essential for its use in scientific research.
Aplicaciones Científicas De Investigación
Butoxylate has been used in various scientific fields, including materials science, nanotechnology, and biology. In materials science, this compound is used as a surfactant to modify the surface properties of various materials. It can be used to create hydrophobic or hydrophilic surfaces, depending on the application. In nanotechnology, this compound is used in the synthesis of nanoparticles, such as gold and silver nanoparticles. This compound can also be used to stabilize the nanoparticles, preventing them from aggregating.
In biology, this compound is used as a detergent to disrupt cell membranes and extract proteins. It can also be used to solubilize lipids and other hydrophobic molecules. This compound has also been used in drug delivery systems, where it can be used to modify the properties of the drug carrier.
Propiedades
Número CAS |
15302-05-3 |
|---|---|
Fórmula molecular |
C32H36N2O2 |
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
butyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C32H36N2O2/c1-2-3-25-36-30(35)31(27-13-7-4-8-14-27)19-22-34(23-20-31)24-21-32(26-33,28-15-9-5-10-16-28)29-17-11-6-12-18-29/h4-18H,2-3,19-25H2,1H3 |
Clave InChI |
MQWDTXAOPTYTLC-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1(CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CCCCOC(=O)C1(CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B98079.png)


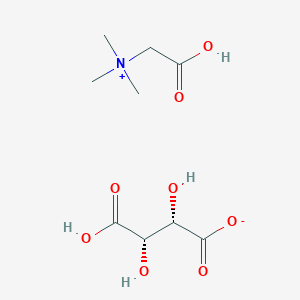
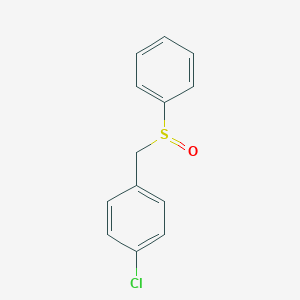
![Silane, [(3,7-dimethyl-6-octenyl)oxy]trimethyl-](/img/structure/B98092.png)

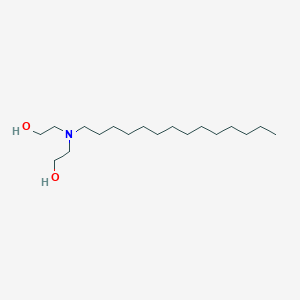
![2-[(4-Methoxyphenyl)carbonyl]furan](/img/structure/B98097.png)
